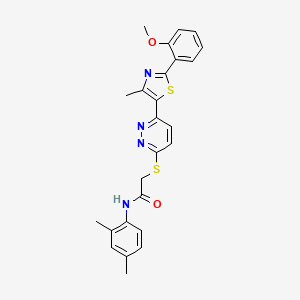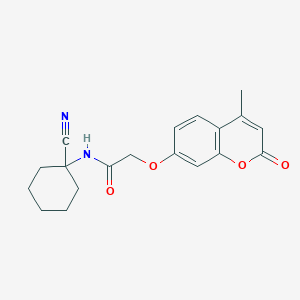![molecular formula C21H22BrFN2O3S B2977849 N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide CAS No. 422552-18-9](/img/structure/B2977849.png)
N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide, also known as BSI-201, is a small molecule inhibitor of the enzyme poly ADP-ribose polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to be effective in the treatment of cancer. BSI-201 has been extensively studied for its potential as a cancer treatment, and its synthesis, mechanism of action, and biochemical and physiological effects have been well characterized.
Applications De Recherche Scientifique
Synthesis and Design of Anti-Inflammatory Compounds
Research has explored the synthesis of related compounds, such as ethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, which have potential as anti-inflammatory agents. A structure-based QSAR analysis of a series of N-arylsulfamoyl congeners indicates a highly predictive model for the activities of novel small-molecule inhibitors of NO and cytokine production (Lloret et al., 2009).
Fluorescent Probes for Biological and Environmental Analysis
A ratiometric fluorescent probe for the detection of hydrazine, a compound with high acute toxicity, has been developed using dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site. This probe exhibits low cytotoxicity, reasonable cell permeability, and is suitable for fluorescence imaging in biological samples (Zhu et al., 2019).
Inhibitory Properties in Medicinal Chemistry
Compounds with similar structures have been investigated for their inhibitory properties. For instance, novel cyclohexanonyl bromophenol derivatives have been synthesized and shown to be promising carbonic anhydrase inhibitors. They could be valuable drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
PET Imaging Research
Derivatives of similar compounds have been used in positron emission tomography (PET) imaging. For example, [18F]p-MPPF is a radiolabeled antagonist for the study of 5-HT1A receptors in PET, providing insights into serotonergic neurotransmission (Plenevaux et al., 2000).
Antimicrobial Applications
Research into fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs has been conducted. These compounds exhibit promising antimicrobial screening against various bacteria and fungi, highlighting their potential in the development of new antimicrobial agents (Desai et al., 2013).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN2O3S/c22-16-6-8-17(9-7-16)25-21(26)19-14-18(10-11-20(19)23)29(27,28)24-13-12-15-4-2-1-3-5-15/h4,6-11,14,24H,1-3,5,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMOFXFIGBYDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2977767.png)
![2-(4,6-Dimethoxypyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2977768.png)
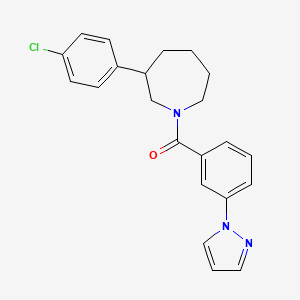
![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)
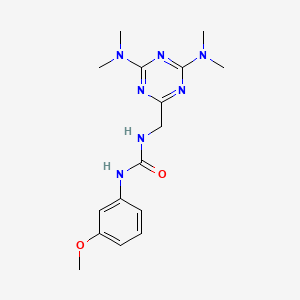
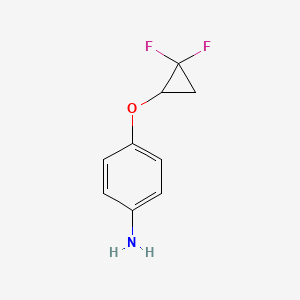


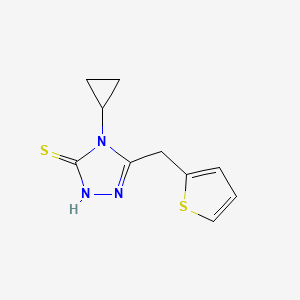
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2977782.png)
![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)

